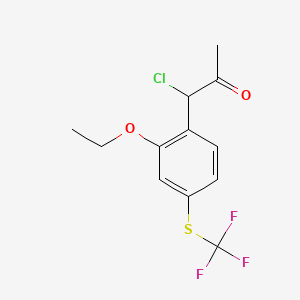![molecular formula C14H27BClNO2 B14051503 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]butan-1-amine;hydrochloride is a complex organic compound featuring a boron atom within a tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride typically involves the following steps:
Formation of the Tricyclic Structure: The initial step involves the formation of the tricyclic structure containing the boron atom. This is achieved through a series of cyclization reactions.
Introduction of the Butan-1-amine Group: The butan-1-amine group is introduced via a substitution reaction, where an appropriate amine precursor reacts with the tricyclic intermediate.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing ring to simpler boron compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, boron esters, and various substituted amines.
科学的研究の応用
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to boron metabolism.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The boron atom within the tricyclic structure plays a crucial role in these interactions, often forming reversible covalent bonds with active site residues. This can modulate the activity of the target enzyme or receptor, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Methoxy-3-[(1S,2R,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]benzoic acid
- 1,1,1-Trimethyl-N-{3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-N-(trimethylsilyl)silanamine
Uniqueness
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride is unique due to its specific tricyclic structure containing a boron atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C14H27BClNO2 |
|---|---|
分子量 |
287.63 g/mol |
IUPAC名 |
1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h9-12H,5-8,16H2,1-4H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
InChIキー |
ZYSDGUVNRZTCNG-QGRIBYALSA-N |
異性体SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CCC)N.Cl |
正規SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


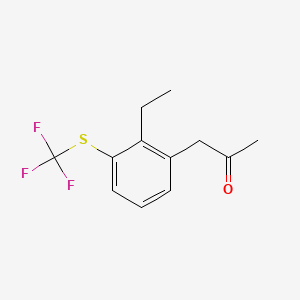

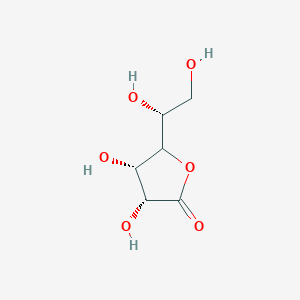
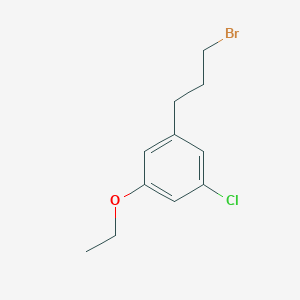
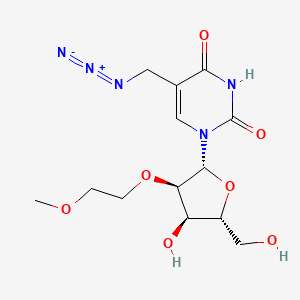

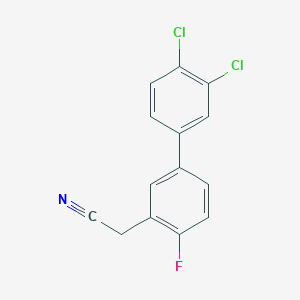
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)


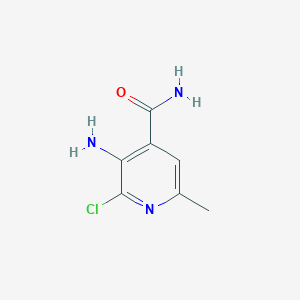
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)

